molecular formula C8H6ClFO2 B15149086 1-(3-Chloro-2-fluoro-6-hydroxyphenyl)ethanone

1-(3-Chloro-2-fluoro-6-hydroxyphenyl)ethanone

Cat. No.: B15149086
M. Wt: 188.58 g/mol
InChI Key: QHIFSXXFLDUTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-2-fluoro-6-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6ClFO2. It is a light yellow solid at room temperature and is known for its unique chemical properties due to the presence of chloro, fluoro, and hydroxy functional groups on the phenyl ring. This compound is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloro-2-fluoro-6-hydroxyphenyl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of bromoacetyl bromide with 3-chloroanisole in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in carbon tetrachloride at 0°C, followed by warming to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally involves similar organic reactions with appropriate scaling and optimization for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-fluoro-6-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-chloro-2-fluoro-6-hydroxybenzaldehyde.

    Reduction: Formation of 1-(3-chloro-2-fluoro-6-hydroxyphenyl)ethanol.

    Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-2-fluoro-6-hydroxyphenyl)ethanone is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluoro-6-hydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloro-2-fluoro-6-hydroxyphenyl)ethanone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activities. The combination of chloro, fluoro, and hydroxy groups on the phenyl ring makes it a valuable compound for various research applications.

Properties

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

1-(3-chloro-2-fluoro-6-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H6ClFO2/c1-4(11)7-6(12)3-2-5(9)8(7)10/h2-3,12H,1H3

InChI Key

QHIFSXXFLDUTDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.